4-(2,5-Difluorophenyl)-3-methylbenzoic acid

Description

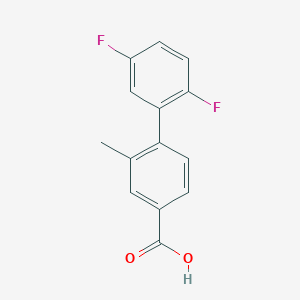

4-(2,5-Difluorophenyl)-3-methylbenzoic acid is a fluorinated benzoic acid derivative with a molecular formula of C₁₄H₁₀F₂O₂ (calculated molecular weight: 248.23 g/mol). The compound features:

- A benzoic acid core substituted with a 3-methyl group at position 3.

- A 2,5-difluorophenyl group attached at position 4 of the aromatic ring.

This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The fluorine atoms enhance metabolic stability and lipophilicity, while the methyl group influences steric interactions and solubility .

Properties

IUPAC Name |

4-(2,5-difluorophenyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-6-9(14(17)18)2-4-11(8)12-7-10(15)3-5-13(12)16/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURBYVZRYQCDEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689710 | |

| Record name | 2',5'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192548-31-4 | |

| Record name | 2′,5′-Difluoro-2-methyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192548-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',5'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)-3-methylbenzoic acid typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable methyl-substituted benzene derivative under acidic or basic conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the 2,5-difluorobenzaldehyde reacts with a methylbenzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to achieve the desired product quality. The choice of reagents and conditions may be optimized to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Difluorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

4-(2,5-Difluorophenyl)-3-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The carboxylic acid group may also play a role in the compound’s activity by participating in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Physicochemical Properties

- Lipophilicity: The 3-methyl group increases logP compared to non-methylated analogues, enhancing membrane permeability .

- Acidity: Fluorine substitution on the phenyl ring reduces electron density, increasing benzoic acid’s acidity (pKa ~2.5–3.0) compared to non-fluorinated analogues .

Data Tables

Table 1: Key Analogues and Commercial Availability

Biological Activity

4-(2,5-Difluorophenyl)-3-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is of particular interest due to the presence of difluorophenyl and methyl groups, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C10H8F2O2

- Molecular Weight: 202.17 g/mol

- CAS Number: 763114-26-7

The compound features a benzoic acid core with a difluorophenyl substituent at the para position and a methyl group at the meta position.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The difluoro substitution enhances lipophilicity and may improve binding affinity to specific enzymes and receptors. This compound has been investigated for its potential roles in modulating enzyme activity, particularly in pathways related to inflammation and cancer.

1. Anticancer Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspases and modulating cell cycle progression. A study highlighted that compounds similar to this one showed strong inhibition of cell proliferation in various cancer types, suggesting a promising avenue for therapeutic development .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in models of acute and chronic inflammatory diseases. This effect is crucial for conditions like arthritis and other inflammatory disorders .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the microorganisms. Further research is necessary to elucidate its efficacy against specific bacterial strains.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .

Case Study 2: Inflammation Model

In an animal model of induced paw edema, administration of this compound significantly reduced swelling compared to control groups. Histological analysis indicated decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated animals.

Research Findings Summary Table

Q & A

Q. What are the standard synthetic routes for preparing 4-(2,5-Difluorophenyl)-3-methylbenzoic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Suzuki-Miyaura Coupling : Aryl halides (e.g., 3-methylbenzoic acid derivatives) are cross-coupled with 2,5-difluorophenylboronic acid using Pd catalysts. Reaction conditions (e.g., 45–60°C, 1–2 h) influence yield and purity .

Ester Hydrolysis : Methyl or ethyl esters of intermediate products are hydrolyzed under acidic or basic conditions (e.g., NaOH/EtOH reflux) to yield the carboxylic acid .

Purification : Column chromatography (hexane/EtOH gradients) or recrystallization (ethanol/water) is used to isolate the final product. Purity (>95%) is confirmed via HPLC .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR : Peaks for the difluorophenyl group (δ ~6.8–7.3 ppm for aromatic protons) and methyl group (δ ~2.3 ppm, singlet) are critical for structural confirmation. Overlapping signals may require 2D NMR (COSY, HSQC) .

- FT-IR : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 266.05 for C₁₄H₁₀F₂O₂) .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

Methodological Answer:

- Unreacted Boronic Acid : Removed via aqueous washes (NaHCO₃) during workup .

- Ester Byproducts : Hydrolysis conditions (e.g., extended reflux time) ensure complete conversion to the carboxylic acid .

- Isomeric Contamination : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) separates positional isomers (e.g., 2,4-difluoro vs. 2,5-difluoro derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Pd-catalyzed coupling steps?

Methodological Answer:

- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) may enhance coupling efficiency compared to Pd(OAc)₂ .

- Solvent Effects : DMF or THF improves solubility of aromatic intermediates vs. DMSO, which may cause side reactions .

- Temperature Control : Lower temperatures (45°C) reduce decomposition of sensitive boronic acids, while higher temperatures (60°C) accelerate sluggish reactions .

- Additives : K₂CO₃ or CsF as bases can stabilize the catalytic cycle and improve turnover .

Q. How to resolve contradictions in NMR data for structural confirmation?

Methodological Answer:

- Dynamic Exchange Phenomena : Broadened or missing peaks (e.g., -OH or -NH protons) may arise from tautomerism or hydrogen bonding. Deuterated DMSO or variable-temperature NMR (25–80°C) can suppress exchange effects .

- Overlapping Signals : Use of DEPT-135 or NOESY experiments distinguishes methyl groups from aromatic protons in crowded regions .

- Quantitative 19F NMR : Resolves fluorinated regioisomers (e.g., 2,5- vs. 3,5-difluoro derivatives) via distinct chemical shifts (δ −110 to −125 ppm) .

Q. What strategies enhance bioavailability for pharmacological studies?

Methodological Answer:

- Salt Formation : Sodium or potassium salts improve aqueous solubility (e.g., 4-(2,5-difluorophenyl)-3-methylbenzoate sodium salt) .

- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) increases membrane permeability, with in vivo hydrolysis regenerating the active form .

- Co-crystallization : Co-formers like nicotinamide enhance dissolution rates in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.